N1,N1-Dibenzylethane-1,2-diamine

Beschreibung

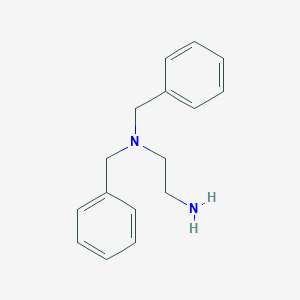

Structure

2D Structure

Eigenschaften

IUPAC Name |

N',N'-dibenzylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTNHJDHMQSOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N1,n1 Dibenzylethane 1,2 Diamine

Established Synthetic Pathways for N1,N1-Dibenzylethane-1,2-diamine

The construction of the this compound framework can be accomplished through several synthetic strategies. These methods primarily rely on the alkylation of ethylenediamine (B42938) precursors or employ alternative routes to achieve the desired asymmetric substitution pattern on the ethylenediamine core.

Synthetic Routes via Alkylation of Ethylenediamine Derivatives

A prevalent method for the synthesis of N-alkylethylenediamines involves the direct alkylation of ethylenediamine with alkylating agents. researchgate.net In the context of this compound, this would involve the reaction of ethylenediamine with a benzyl (B1604629) halide, such as benzyl chloride. These reactions are typically performed in the presence of a base to neutralize the acid generated. However, controlling the degree and position of alkylation can be challenging, often leading to a mixture of mono-, di-, tri-, and tetra-substituted products. researchgate.net

A more controlled approach involves a two-step process. First, N,N'-dibenzylidene ethylenediamine is synthesized through the condensation of benzaldehyde (B42025) and ethylenediamine. google.com This intermediate is then subjected to catalytic hydrogenation to yield N,N'-dibenzylethylenediamine. google.com To obtain the asymmetrically substituted this compound, further selective debenzylation of one nitrogen atom would be necessary.

An environmentally benign alternative to using alkyl halides is the N-alkylation of ethylenediamine with alcohols, which produces water as the only byproduct. researchgate.net This transformation can be catalyzed by heterogeneous catalysts like CuO–NiO/γ-Al2O3. researchgate.net While effective for producing various N-alkylethylenediamines, achieving the specific N1,N1-disubstitution pattern would require careful optimization of reaction conditions to control the regioselectivity. researchgate.net

Alternative Synthetic Approaches for Asymmetrically Substituted Ethanediamines

The synthesis of asymmetrically substituted 1,2-diamines is a significant area of research, driven by their prevalence in biologically active molecules and their use as chiral ligands and organocatalysts. rsc.org Various catalytic asymmetric methods have been developed to access these valuable building blocks. rsc.org These strategies often employ chiral catalysts to control the stereochemistry of C-N bond formation.

One such strategy is the desymmetrization of meso-diamines, where a prochiral starting material is converted into a chiral product. Other advanced methods include catalytic C-H amination and other C-N bond-forming reactions. rsc.org While these methods provide powerful tools for the synthesis of chiral diamines, their direct application to the synthesis of this compound would depend on the specific substrate and catalyst system.

Functionalization and Derivatization Strategies of the N1,N1-Diamine Core

The this compound molecule possesses both a primary and a tertiary amine, offering distinct sites for further chemical modification. This allows for the synthesis of a wide array of derivatives through functionalization reactions such as alkylation, acylation, sulfonylation, and Schiff base formation.

Alkylation Reactions of Secondary Amine Groups

The primary amine in this compound can be further alkylated to introduce additional substituents. Traditional N-alkylation methods using alkyl halides can be employed, though these reactions can sometimes lead to the formation of quaternary ammonium (B1175870) salts if not carefully controlled. nih.gov To achieve selective monoalkylation on a related N,N'-disubstituted ethylenediamine system, "one-pot" procedures have been developed. researchgate.net

A more modern approach for the synthesis of α-branched secondary amines involves the deoxygenative photochemical alkylation of secondary amides. nih.gov This method proceeds by converting the amide to an imine intermediate, which then undergoes a photochemical radical alkylation. nih.gov This strategy could be applied to an acylated derivative of this compound to install a third, structurally diverse alkyl group.

Acylation and Sulfonylation of Amine Functionalities

The primary amine of this compound is readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides. The acetylation of ethylenediamine, for example, has been studied under biphasic conditions to favor mono-acetylation. d-nb.info A similar approach could be utilized for the selective acylation of the primary amine in this compound.

Similarly, sulfonylation of the primary amine with sulfonyl chlorides yields sulfonamides. This transformation is a common strategy in the synthesis of functional molecules, including organocatalysts. mdpi.com

Formation of Schiff Bases and Related Imines

The primary amine group of this compound can undergo condensation with aldehydes or ketones to form Schiff bases, which are a subclass of imines. wikipedia.org This reaction is typically reversible and can be catalyzed by either an acid or a base. wikipedia.org The formation of Schiff bases is a versatile method for introducing a wide array of substituents onto the diamine scaffold. For instance, the reaction of ethylenediamine with acetophenone (B1666503) has been shown to produce the corresponding Schiff base ligand. ijcmas.comijcmas.com

These Schiff base derivatives are valuable in their own right, often serving as ligands in coordination chemistry to form stable complexes with metal ions. wikipedia.org Furthermore, the imine bond within the Schiff base can be subsequently reduced to a secondary amine, providing a pathway to more complex, substituted diamines.

Electrochemical Synthesis and Redox Behavior

While specific studies detailing the electrochemical synthesis and comprehensive redox behavior of N¹,N¹-Dibenzylethane-1,2-diamine are not extensively documented in peer-reviewed literature, the electrochemical properties of related N-benzylated and aromatic amines can provide insights into its potential behavior. The electrochemical oxidation of amines, particularly aromatic amines like diphenylamine (B1679370), often proceeds via the formation of radical cations. utexas.edu This initial one-electron oxidation can lead to various follow-up reactions, including dimerization and polymerization. utexas.edu

For N-alkylated aromatic amines, the electrochemical behavior is influenced by the substituents on the nitrogen atom. For instance, the oxidation of diphenylamine in acetonitrile (B52724) involves the formation of a radical cation, which can then dimerize through C-C coupling at the para-positions to form N,N'-diphenylbenzidine. utexas.edu The redox behavior of such systems is often complex, with multiple, often reversible, oxidation and reduction peaks observed in cyclic voltammetry. utexas.edu

In the context of N¹,N¹-Dibenzylethane-1,2-diamine, it is plausible that electrochemical oxidation would initiate at one of the nitrogen atoms, forming a nitrogen-centered radical cation. The presence of the benzyl groups would influence the stability and subsequent reactivity of this intermediate. The electrochemical synthesis of diamines has been explored through methods like the anodic dehydrogenative homo-coupling of 2-naphthylamines, yielding 1,1′-binaphthalene-2,2′-diamine derivatives. This process proceeds through a radical-radical coupling mechanism. A similar pathway could be envisioned for the intermolecular coupling of simpler N-benzylated amines.

Furthermore, electrochemical methods have been employed for N-N bond formation through oxidative coupling. For example, the electrochemical oxidation of 3,5-diamino-1H-1,2,4-triazole leads to the formation of an azo compound via N-N coupling. nih.gov While this is an intramolecular example, it highlights the potential of electrochemical methods to mediate N-N bond formation, a process that could be relevant in the redox chemistry of diamines.

The table below summarizes the electrochemical behavior of some related amine compounds, which can serve as a proxy for predicting the behavior of N¹,N¹-Dibenzylethane-1,2-diamine.

| Compound | Electrochemical Method | Observed Process | Potential (vs. reference) | Reference |

| Diphenylamine | Cyclic Voltammetry | Reversible one-electron oxidation to radical cation | Epa = 0.83 V (vs. Ag/AgCl) | utexas.edu |

| N,N'-Diphenylbenzidine | Cyclic Voltammetry | Two distinct reversible one-electron oxidations | Epa1 = 0.44 V, Epa2 = 0.80 V (vs. Ag/AgCl) | utexas.edu |

| N-Phenyl-2-naphthylamine | Constant Current Electrolysis | Anodic dehydrogenative homo-coupling | Not specified | |

| 3,5-Diamino-1H-1,2,4-triazole | Controlled Potential Electrolysis | N-N oxidative coupling | 0.872 V (vs. RHE) to reach 10 mA cm⁻² | nih.gov |

This data is for analogous compounds and is intended to provide a predictive framework for the electrochemical behavior of N¹,N¹-Dibenzylethane-1,2-diamine.

Stereochemical Control in N-Substituted Diamine Synthesis

Achieving stereochemical control in the synthesis of N-substituted diamines is crucial for their application as chiral ligands and in the development of pharmaceuticals. rsc.org The synthesis of chiral 1,2-diamines can be approached through various strategies, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions. rsc.orgnumberanalytics.com

Chiral Auxiliaries:

One common strategy involves the use of a chiral auxiliary, a stereogenic unit that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com For the synthesis of chiral diamines, auxiliaries like Evans' oxazolidinones or Ellman's tert-butanesulfinamide have proven effective in controlling the formation of new stereocenters. numberanalytics.comosi.lv For instance, the diastereoselective reduction of N-tert-butanesulfinylketimines is a powerful method for preparing chiral amines and can be extended to the synthesis of 1,3-diamines. osi.lv A similar approach could be adapted for the synthesis of C-substituted N¹,N¹-Dibenzylethane-1,2-diamine derivatives.

Catalytic Asymmetric Synthesis:

Catalytic methods offer an efficient route to enantioenriched 1,2-diamines. rsc.org These methods often involve the use of a chiral transition metal complex to catalyze a C-N or C-C bond-forming reaction with high stereoselectivity. Examples include:

Ring-opening of meso-aziridines: The catalytic aminolysis of meso-aziridines with an amine nucleophile, in the presence of a chiral catalyst, can yield chiral 1,2-diamines with high enantiomeric excess. rsc.org

Asymmetric hydroamination: The direct addition of an amine to an alkene in the presence of a chiral catalyst can also produce chiral amines.

Dynamic Kinetic Asymmetric Transformations (DYKAT): Rhodium-catalyzed DYKAT of racemic allylic trichloroacetimidates with anilines has been shown to produce branched allylic 1,2-diamines with high enantioselectivity and diastereoselectivity. datapdf.com

The following table summarizes selected methods for the stereoselective synthesis of 1,2-diamines, which could be conceptually applied to the synthesis of chiral derivatives of N¹,N¹-Dibenzylethane-1,2-diamine.

| Method | Catalyst/Auxiliary | Substrate Type | Product | Diastereo/Enantioselectivity | Reference |

| Diastereoselective Reduction | N-tert-Butanesulfinyl auxiliary | Atropisomeric Ketimines | Chiral 1,3-Diamines | High d.r. | osi.lv |

| Catalytic Ring-Opening | Chiral Scandium Complex | meso-Aziridines | Chiral 1,2-Diamines | Up to 94% ee | rsc.org |

| Rh-catalyzed DYKAT | [RhCl(NBD)]₂ / Chiral Diene Ligand | Racemic Allylic Trichloroacetimidates | Branched Allylic 1,2-Diamines | Up to >99:1 dr, up to 99% ee | datapdf.com |

| Desymmetrization of Dienes | Chiral Imidazoline Auxiliary | Symmetric Dienes | Chiral Diamine Derivatives | High d.r. | mdpi.com |

This table presents general strategies for the stereocontrolled synthesis of diamines, providing a conceptual basis for the synthesis of chiral N¹,N¹-Dibenzylethane-1,2-diamine derivatives.

Coordination Chemistry and Metal Complexation of N1,n1 Dibenzylethane 1,2 Diamine

N1,N1-Dibenzylethane-1,2-diamine as a Ligand in Transition Metal Chemistry

This compound and its isomer N,N'-dibenzylethane-1,2-diamine are recognized for their capacity to act as effective ligands in transition metal chemistry. nih.govsolubilityofthings.com The presence of nitrogen donor atoms and the flexible ethylenediamine (B42938) backbone are key to their coordinating properties. These diamines are utilized in forming stable coordination compounds with various metal ions. sigmaaldrich.com

Ligand Design Principles and Chelation Properties

The fundamental principle behind the ligating ability of this compound lies in its capacity to act as a bidentate chelating agent. solubilityofthings.com Chelation is the process where a single ligand binds to a central metal atom at two or more points. In this case, the two nitrogen atoms of the ethylenediamine moiety donate their lone pairs of electrons to the metal ion, forming a stable five-membered ring structure. The presence of bulky benzyl (B1604629) groups on one or both nitrogen atoms introduces significant steric hindrance, which can influence the coordination geometry and the stability of the resulting metal complex. These structural characteristics make derivatives like N,N'-Dibenzylethylenediamine diacetate valuable chelating agents in fields such as coordination chemistry and catalysis. chemimpex.com The ability of these ligands to form stable complexes enhances reaction rates and selectivity in various synthetic processes. chemimpex.com

Formation of Metal Complexes with this compound

The synthesis of metal complexes with N,N'-dibenzylethane-1,2-diamine, a closely related isomer, has been successfully demonstrated with several transition metals. nih.gov Complexes with the general formula ML₂(OAc)₂·2H₂O have been prepared, where M represents Copper (Cu), Nickel (Ni), Zinc (Zn), and Cobalt (Co). nih.gov The formation of these complexes typically involves the reaction of the diamine ligand with a corresponding metal salt in a suitable solvent. nih.govresearchgate.net The resulting products are often crystalline solids, which can be characterized using various analytical techniques. nih.gov The molar conductance values for these types of complexes in solution are typically low, indicating their non-electrolytic nature. mocedes.orgresearchgate.net

| Metal Ion | Complex Formula | Reference |

| Copper (II) | Cu(L)₂(OAc)₂·2H₂O | nih.gov |

| Nickel (II) | Ni(L)₂(OAc)₂·2H₂O | nih.gov |

| Zinc (II) | Zn(L)₂(OAc)₂·2H₂O | nih.gov |

| Cobalt (II) | Co(L)₂(OAc)₂·2H₂O | nih.gov |

| (L represents the N,N'-dibenzylethane-1,2-diamine ligand) |

Structural Elucidation of Metal-Diamine Complexes

The precise three-dimensional arrangement of atoms in metal-diamine complexes is determined through advanced analytical methods. These techniques provide critical insights into the coordination environment of the metal ion and the nature of the metal-ligand bond.

X-ray Crystallographic Analysis of Coordination Geometries

Single-crystal X-ray diffraction is a powerful tool for the definitive determination of molecular structure. For complexes of N,N'-dibenzylethane-1,2-diamine, this analysis has revealed specific coordination geometries. nih.gov For instance, the Ni(II) complex, Ni(L)₂(OAc)₂, was found to possess a regular octahedral coordination environment. nih.gov In contrast, the Cu(II) complex exhibits an elongated octahedral geometry, a distortion attributed to the Jahn-Teller effect. nih.gov In a related complex, trans-Diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride, the Ni(II) atom is also six-coordinate with a slightly distorted octahedral environment, bonded to four nitrogen atoms and two water molecules. researchgate.net The five-membered chelate ring formed by the ethylenediamine ligand typically adopts a stable envelope conformation. researchgate.net

Spectroscopic Characterization of Metal-Ligand Interactions

Spectroscopic methods are essential for understanding the interaction between the diamine ligand and the metal center.

Infrared (IR) Spectroscopy: IR spectra provide evidence of coordination. The stretching frequency of the C=N (azomethine) group in related Schiff base ligands shifts to a lower wavenumber upon complexation, indicating the involvement of the nitrogen atoms in binding to the metal ion. mocedes.org This shift confirms the bidentate nature of the ligand. mocedes.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. nih.gov In the ¹H NMR spectrum of a free ligand, specific proton signals can be identified. Upon complexation with a metal like zinc, these signals can shift, and new splitting patterns may emerge due to changes in the chemical environment upon coordination. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting and the geometry around the metal ion. For example, the electronic spectrum of a Ni(II) complex can show bands attributable to specific d-d transitions, such as ³A₂g(F) → ³T₁g(P), which are characteristic of an octahedral geometry. researchgate.net

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the synthesized ligand and its complexes. nih.gov

Influence of Diamine Structure on Complex Stability and Reactivity

The structure of the diamine ligand, particularly the nature and position of substituents on the nitrogen atoms, significantly impacts the stability and reactivity of the resulting metal complexes. The presence of benzyl groups in this compound introduces steric bulk, which can affect the thermodynamic stability of the complex.

Thermodynamic parameters, such as enthalpy (ΔH⁰) and entropy (ΔS⁰) changes, have been calculated for the interaction of N,N'-dibenzylethane-1,2-diamine complexes with biological molecules. nih.gov For the Cu(II) and Ni(II) complexes, the enthalpy changes were calculated to be -11.533 kJ mol⁻¹ and -11.026 kJ mol⁻¹, respectively, with corresponding entropy changes of 46.339 J mol⁻¹K⁻¹ and 46.396 J mol⁻¹K⁻¹. nih.gov These values suggest that hydrophobic interactions are a significant force in these interactions. nih.gov The ability of such chelating agents to form soluble and stable metal complexes is crucial for their application in areas like soil remediation and as catalysts. chemimpex.comresearchgate.net The specific placement of substituent groups can modulate both the electronic properties and steric accessibility of the coordinating nitrogen atoms, thereby influencing the chemical behavior and potential applications of the complex.

Applications of this compound Metal Complexes in Catalysis and Materials Science

Metal complexes of this compound, also known as N,N'-Dibenzylethylenediamine (DBED), have garnered attention for their utility in various chemical transformations and the development of new materials. The diamine ligand's ability to form stable chelate rings with metal ions is central to the performance of these complexes in catalytic and materials science applications.

In the realm of catalysis , this compound serves as a versatile ligand for various metal-catalyzed reactions. Its diacetate salt is recognized as an effective ligand that can enhance reaction rates and selectivity in organic synthesis. chemimpex.com The coordination of this ligand to a metal center can significantly influence the metal's electronic and steric environment, thereby tuning its catalytic activity.

One notable application is in polymerization reactions. For instance, octahedral nickel carboxylate complexes incorporating this compound have been investigated as catalysts for the ring-opening polymerization of rac-lactide. sigmaaldrich.comsigmaaldrich.com These complexes have shown potential in producing syndiotactic polylactide, a biodegradable polymer with specific material properties. sigmaaldrich.comsigmaaldrich.com Furthermore, copper coordination compounds bearing the this compound ligand have been synthesized and their catalytic activities have been explored, indicating the ligand's utility in designing new catalytic systems. sigmaaldrich.comsigmaaldrich.com

The catalytic efficacy of these complexes stems from the stable coordination environment provided by the diamine ligand, which can facilitate the elementary steps of a catalytic cycle, such as substrate activation and product release. The benzyl groups on the nitrogen atoms can also play a role in influencing the stereoselectivity of the catalyzed reactions.

| Catalyst System | Metal | Catalytic Application | Research Finding |

| Octahedral Carboxylate Complex | Nickel | Ring-Opening Polymerization of rac-Lactide | Acts as a syndioselective catalyst for polymer synthesis. sigmaaldrich.comsigmaaldrich.com |

| Coordination Compound | Copper | General Catalysis | Exhibits catalytic activity, with specific applications being an area of ongoing research. sigmaaldrich.comsigmaaldrich.com |

| Metal Complexes (general) | Various | Organic Synthesis | The diacetate form of the ligand enhances reaction rates and selectivity. chemimpex.com |

In materials science , the focus has been on the synthesis and structural characterization of metal complexes of this compound. The ability of this ligand to form well-defined coordination compounds with various transition metals is a key aspect of its application in this field. Research has demonstrated the synthesis of complexes with metals such as copper(II), nickel(II), zinc(II), and cobalt(II). nih.gov

The structural analysis of these complexes, often performed using single-crystal X-ray diffraction, reveals detailed information about their geometry and intermolecular interactions. For example, studies have shown that nickel(II) can form a regular octahedral coordination environment with this ligand, while copper(II) may exhibit an elongated octahedral geometry due to the Jahn-Teller effect. nih.gov Such structural control is fundamental in designing materials with specific electronic, magnetic, or optical properties.

While direct applications in functional materials like molecular conductors or magnetic materials have not been extensively reported for this compound complexes specifically, the foundational studies on their synthesis and structure are crucial first steps. The principles of using metal-dithiolene and other complexes to create conducting or magnetic crystalline assemblies could potentially be extended to diamine-based systems. itn.pt The thermal stability and potential for forming ordered solid-state structures make these complexes interesting candidates for further exploration in the development of new materials. For instance, zinc complexes with other azomethine ligands have been investigated for their photo- and electroluminescent properties for use in OLED devices, suggesting a possible avenue for future research with this compound complexes. nih.gov

| Metal Complex | Metal(s) | Structural Features | Relevance to Materials Science |

| ML(2)(OAc)(2)·2H(2)O | Cu, Ni, Zn, Co | Ni(II) complex has a regular octahedral coordination environment; Cu(II) complex has an elongated octahedral environment. nih.gov | The defined coordination geometries are fundamental for designing materials with predictable properties. |

Catalytic Applications of N1,n1 Dibenzylethane 1,2 Diamine and Its Derivatives

Ligand in Metal-Catalyzed Reactions

N1,N1-Dibenzylethane-1,2-diamine and, more broadly, N,N'-disubstituted ethylenediamines, are effective ligands for a variety of transition metals, forming stable complexes that can act as catalysts in a range of chemical transformations. The synthesis and characterization of transition metal(II) complexes with the ligand N,N'-dibenzylethane-1,2-diamine (L), specifically of the form ML(2)(OAc)(2)·2H(2)O where M can be Cu, Ni, Zn, or Co, have been reported. nih.gov

Crystal structure analysis of the Cu(II) and Ni(II) complexes revealed similar molecular structures, with the Ni(II) complex having a regular octahedral coordination environment. nih.gov These complexes have been studied for their interaction with biological macromolecules, but their catalytic potential is also of significant interest. For instance, C1-symmetric chiral secondary diamines have been synthesized and their copper(II) complexes have shown outstanding catalytic efficiency in Henry (nitroaldol) reactions, achieving high yields and excellent enantioselectivities. acs.org This highlights the potential of metal complexes of this compound and its derivatives in asymmetric catalysis.

Nickel/Diamine Catalyzed Reactions (e.g., Alkyl-Alkyl Suzuki Reactions, Preparation of Heterocycles)

Nickel catalysis, often favored for its cost-effectiveness and unique reactivity compared to precious metals, has been significantly advanced by the use of diamine ligands. These ligands are crucial in challenging transformations such as the cross-coupling of sp³-hybridized carbon centers and the synthesis of complex heterocyclic frameworks.

Alkyl-Alkyl Suzuki Reactions: The construction of C(sp³)-C(sp³) bonds via cross-coupling is a formidable challenge due to issues like slow oxidative addition and competing β-hydride elimination. Nickel catalysts supported by diamine ligands have emerged as powerful tools to overcome these hurdles. While specific data for this compound in alkyl-alkyl Suzuki reactions is not extensively documented, the utility of the general N,N'-dialkyl-1,2-diamine scaffold is well-established. For instance, nickel-catalyzed migratory cross-coupling reactions enable the formation of 2°–2° carbon–carbon bonds from 1° and 2° carbon coupling partners. rsc.org This process often involves a "chain-walking" mechanism where the nickel catalyst migrates along an alkyl chain to a specific position before coupling occurs. rsc.orgomicsdi.org

In a related context, intramolecular nickel-catalyzed cross-electrophile coupling of 1,3-diol derivatives is a potent method for synthesizing alkylcyclopropanes. nih.govnih.gov This reaction engages two alkyl mesylates and demonstrates tolerance for various functional groups. nih.gov The mechanism is believed to proceed through a stereoablative oxidative addition at the secondary carbon center, consistent with the formation of radical intermediates. nih.gov

Preparation of Heterocycles: Nickel catalysts are also instrumental in the synthesis of nitrogen-containing heterocycles. nih.govumich.edu Diamine ligands, in combination with N-heterocyclic carbenes (NHCs), can promote diastereodivergent heterocycle synthesis from enynes. nih.gov By modifying the substituents on the enyne, it is possible to control the formation of nickelacyclopentene intermediates, thereby directing the stereochemical outcome of the cyclization to produce hydropyran and piperidine (B6355638) skeletons. nih.gov The synthesis of N-substituted pyrroles has also been achieved via nickel catalysis, reacting butene-1,4-diols or butyne-1,4-diols with a range of aryl- and alkylamines. rsc.org Furthermore, nickel(II) complexes featuring N,N'-dibenzylethane-1,2-diamine have been synthesized and characterized, indicating their stability and potential for catalytic applications. nih.gov

| Reaction Type | Catalyst System | Substrates | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Migratory Alkyl-Alkyl Coupling | Ni Catalyst / Diamine Ligand | 1° and 2° Alkyl Electrophiles | 2°-2° C-C Bonds | Selective cross-coupling of unactivated electrophiles. | rsc.org |

| Intramolecular Cross-Electrophile Coupling | Ni(cod)₂ / dtbbpy | 1,3-Dimesylates | Alkylcyclopropanes | Stereoconvergent synthesis of trans-cyclopropanes. | nih.gov |

| Diastereodivergent Heterocycle Synthesis | NHC-Ni Catalyst | Hetero-substituted Enynes | Hydropyrans, Piperidines | Switchable diastereoselectivity (up to 2:98 to 98:2 dr). | nih.gov |

| N-Substituted Pyrrole Synthesis | Nickel Catalyst | Butene/Butyne-1,4-diols + Amines | N-Aryl/Alkyl Pyrroles | Tolerant of diverse functional groups, up to 90% yield. | rsc.org |

Palladium Catalysis (e.g., C-N Coupling Reactions)

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides (or pseudohalides) and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has found widespread use in the synthesis of pharmaceuticals and other complex molecules due to its broad substrate scope and functional group tolerance. atlanchimpharma.com

The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium amide complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. wikipedia.org

The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination. Ligands, typically bulky and electron-rich phosphines, are essential to facilitate both the oxidative addition and the final reductive elimination step. While a vast library of phosphine (B1218219) ligands has been developed for this purpose rsc.org, the use of diamine ligands like this compound for this specific transformation is not extensively reported in the surveyed literature. Bidentate phosphine ligands such as BINAP and DPPF were early breakthroughs that allowed for the reliable coupling of primary amines. wikipedia.org

Other Transition Metal-Mediated Transformations

Beyond nickel and palladium, derivatives of this compound serve as effective ligands in transformations mediated by other transition metals, notably copper, rhodium, and cobalt.

Copper Catalysis: Copper complexes incorporating N,N'-dibenzylethylenediamine have been synthesized and characterized. wikipedia.orgnih.gov These complexes have demonstrated excellent catalytic activity in the decomposition of hydrogen peroxide under mild conditions. wikipedia.orgnih.gov More broadly, copper/diamine catalyst systems are widely used for various cross-coupling reactions, including the N-arylation of NH-heterocycles and the synthesis of enamides from amides and vinyl halides. nih.gov The diamine ligand is often essential for the reaction to proceed efficiently, stabilizing the copper catalyst and preventing side reactions. nih.gov

Rhodium Catalysis: Rhodium catalysts are highly effective in mediating transformations of diazo compounds, often proceeding through rhodium-carbene intermediates. nih.gov These reactions can be used to construct complex heterocyclic systems via C-H activation and annulation pathways. nih.gov Rhodium(II)-catalyzed diamination of alkenes is another powerful transformation that produces valuable 1,2-diamine products. nih.gov The reaction proceeds via the formation of an aziridine (B145994) intermediate, which is subsequently opened by a nucleophile in a process guided by the rhodium catalyst. nih.gov

Cobalt Catalysis: Cobalt complexes are gaining prominence for their utility in catalytic reactions. youtube.com For instance, cobalt-centered N,N-bidentate complexes have been designed for the acceptorless dehydrogenation of primary amines to nitriles. nih.gov Mechanistic studies, including DFT calculations, have been employed to understand the hydride and proton transfer steps in these catalytic cycles. nih.gov Cobalt catalysts are also effective in the asymmetric reductive coupling of alkynes with alkenes, producing densely functionalized chiral molecules with high stereocontrol. chemrxiv.org

| Metal | Reaction Type | Catalyst/Ligand System | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Copper | H₂O₂ Decomposition | [Cu₃(dben)(CH₃COO)₆]n | O₂ + H₂O | >99% decomposition | nih.gov |

| Rhodium | Alkene Diamination | Rh₂(esp)₂ | 1,2-Diamines | Good to excellent yields | nih.gov |

| Cobalt | Amine Dehydrogenation | Co-N,N-bidentate complex | Nitriles | High efficiency | nih.gov |

| Cobalt | Ene-Yne Reductive Coupling | CoBr₂ / Chiral Ligand | Chiral Vinyl Cyclobutanes | Up to 92% yield, >99% ee | chemrxiv.org |

Catalytic Mechanisms and Enantioselectivity Control

A primary goal in modern catalysis is the control of stereochemistry. Chiral ligands and auxiliaries derived from the this compound scaffold are instrumental in achieving high levels of asymmetric induction. Understanding the mechanisms through which this control is exerted is crucial for the rational design of new catalysts and reactions.

Chiral Auxiliary Roles in Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgddugu.ac.in After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. researchgate.net Chiral 1,2-diamines, particularly C₂-symmetric derivatives of 1,2-diphenylethane-1,2-diamine (B1144217) (a close structural analog of this compound), are highly effective chiral auxiliaries. wikipedia.orgresearchgate.net

These auxiliaries are widely employed in diastereoselective alkylation and aldol (B89426) reactions. researchgate.netyoutube.com For example, an achiral carboxylic acid can be converted into a chiral amide by coupling with a chiral diamine auxiliary. The steric bulk of the auxiliary then shields one face of the corresponding enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This process creates a new stereocenter with a predictable configuration. The Evans oxazolidinone auxiliaries, which are derived from amino acids, operate on a similar principle and can achieve exceptionally high diastereomeric ratios. youtube.com The success of this strategy relies on several factors: the ease of introduction and removal of the auxiliary, the high level of stereochemical control it exerts, and its availability in both enantiomeric forms. researchgate.net

| Reaction | Chiral Auxiliary Type | Key Transformation | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|

| Aldol Reaction | Evans Oxazolidinone | Enolate + Aldehyde → β-Hydroxy Amide | High d.r. (>99:1) often observed | youtube.com |

| Alkylation | Camphor-derived Auxiliaries | Enolate + Alkyl Halide → α-Alkylated Product | High diastereoselectivity | researchgate.net |

| Ene Reaction | trans-2-Phenylcyclohexanol | Glyoxylate + Alkene → α-Hydroxy Ester | 10:1 d.r. | wikipedia.org |

Computational Modeling of Catalytic Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms in transition metal catalysis. researchgate.netresearchgate.net DFT calculations allow researchers to model the geometric structures of reactants, intermediates, and products, and, most importantly, to map the energy profile of the entire catalytic cycle, including the high-energy transition states that govern reaction rates and selectivity. nih.govnih.gov

For nickel-catalyzed reactions, DFT studies can help rationalize observed outcomes. For instance, in nickel-catalyzed cross-electrophile couplings, calculations can determine the relative energy barriers for different oxidative addition pathways (e.g., radical vs. Sₙ2 mechanisms) to predict which is more favorable. nih.gov DFT simulations have also been used to study the electronic structure and photophysical properties of nickel complexes, providing insight into their absorption and emission spectra. researchgate.net

In cobalt-catalyzed reactions, DFT has been used to probe the mechanism of amine dehydrogenation, revealing details of the crucial hydride and proton transfer steps. nih.gov Similarly, for rhodium-catalyzed nitrene transfer reactions, DFT calculations have shown that the nitrogen atom of the rhodium-nitrene intermediate is electrophilic and have helped to detail the subsequent aziridination and ring-opening steps. nih.gov These computational insights are critical for understanding the origins of reactivity and selectivity and for designing more efficient and selective catalysts in the future.

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the supramolecular chemistry of the compound this compound to generate an article that adheres to the detailed outline provided.

Searches for information on this specific molecule (CAS 14165-27-6) did not yield dedicated studies on its hydrogen bonding networks, self-assembly, anion recognition, or specific supramolecular architectures. While research exists for its symmetric isomer, N,N'-Dibenzylethane-1,2-diamine, and other related diamine compounds, the strict requirement to focus solely on this compound prevents the inclusion of this information.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article covering the requested topics for this particular compound.

Supramolecular Chemistry Involving N1,n1 Dibenzylethane 1,2 Diamine

Template Effects in Macrocyclization and Other Supramolecular Syntheses

The use of template molecules to direct the formation of complex macrocyclic and other supramolecular structures is a cornerstone of modern supramolecular chemistry. These templates operate by pre-organizing the reacting components, thereby overcoming the entropic penalty of cyclization and favoring the formation of a specific product over undesired oligomers or polymers. While a wide array of molecules, from simple metal ions to complex organic scaffolds, have been successfully employed as templates, the role of N1,N1-Dibenzylethane-1,2-diamine in this capacity is not extensively documented in publicly available scientific literature.

General principles of template-directed synthesis involve the non-covalent or covalent interaction of a template with one or more reactants. This interaction holds the reactive ends in close proximity and in the correct orientation for the desired ring-closing reaction to occur. After the macrocycle is formed, the template can be removed, often through a simple chemical step, leaving the final product.

In the context of diamines, their ability to coordinate with metal ions is a common strategy for templated macrocyclization. The metal ion acts as a central organizing hub, binding to the diamine and other reactive fragments, thus facilitating the cyclization. For a molecule like this compound, the two nitrogen atoms of the ethylenediamine (B42938) backbone could potentially coordinate to a metal center. The bulky benzyl (B1604629) groups would likely influence the stereochemistry of the resulting metal complex and, consequently, the structure of any macrocycle formed around it.

Another potential templating mechanism involves hydrogen bonding. The primary amine group of this compound can act as a hydrogen bond donor, while the tertiary amine can act as an acceptor. These interactions could, in principle, be used to assemble a supramolecular complex that pre-organizes reactants for macrocyclization.

Despite these theoretical possibilities, a thorough review of available research reveals a lack of specific studies detailing the successful use of this compound as a template for macrocyclization. The scientific literature is rich with examples of other diamines and templating agents in the synthesis of a vast array of macrocycles, including crown ethers, cryptands, catenanes, and rotaxanes. However, specific research findings, including detailed data on reaction yields, spectroscopic evidence of template-product complexes, and comparisons of templated versus non-templated reactions involving this compound, are not present in the surveyed literature.

Therefore, while the structural features of this compound suggest its potential as a templating agent, there is currently no concrete scientific evidence to substantiate this role in macrocyclization or other supramolecular syntheses. Further research would be required to explore and validate the templating effects of this specific compound.

Biological and Pharmaceutical Research Applications of N1,n1 Dibenzylethane 1,2 Diamine Derivatives

Exploration of Potential Biological Activities

Compounds containing amine functionalities, such as N1,N1-Dibenzylethane-1,2-diamine and its derivatives, are often associated with significant biological activity. solubilityofthings.com The presence of two benzyl (B1604629) groups in the core structure enhances their ability to act as bidentate ligands, forming stable complexes with transition metals, which can, in turn, influence their biological properties. solubilityofthings.com The inherent structural features of these diamine derivatives make them promising candidates for further investigation into a range of therapeutic applications.

Antimicrobial Properties

Research into the antimicrobial properties of diamine derivatives has shown promising results. While direct studies on this compound derivatives are limited in the reviewed literature, extensive research on closely related structures provides valuable insights.

A series of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains. researchgate.net Notably, N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine demonstrated the most significant antimicrobial activity. researchgate.net

Metal complexes incorporating diamine ligands have also been a key area of investigation for developing new antimicrobial agents. The chelation of metal ions by these ligands can enhance the lipophilic character of the complex, facilitating its passage through microbial membranes and thereby increasing its antimicrobial efficacy. nih.gov For instance, copper (II) complexes of certain Schiff base ligands have displayed reasonable activity against E. coli. researchgate.net Furthermore, some metal complexes have shown synergistic effects when used in combination with existing antibiotics. mdpi.com

Table 1: Antimicrobial Activity of Selected N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives

| Compound | Target Microorganism | LC50 (µM) |

|---|---|---|

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica | 11.6 |

| P. aeruginosa | 86 | |

| S. aureus | 140 | |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. enterica | 8.79 |

| P. aeruginosa | 138 | |

| S. aureus | 287 |

Data sourced from a study on N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives. researchgate.net

Anticancer Potential and Related Research

The anticancer potential of this compound derivatives and their metal complexes has been an active area of research. The ability of these compounds to act as ligands for metal ions like platinum has been explored in the development of novel cytotoxic agents. researchgate.net

Studies on platinum(II) complexes with bulky N,N-dialkylethane-1,2-diamine ligands have been conducted to generate unsymmetrically substituted platinum(IV) complexes. researchgate.net The in vitro cytotoxicity of these novel complexes was evaluated against a panel of human tumor cell lines, including CH1, SW480, and A549. researchgate.net Similarly, research on Pt(II) complexes with 1-benzyl-3-phenylthiourea (B182860) and diamine ligands has demonstrated their potential as anticancer agents against MCF-7 breast cancer cells. mdpi.com One particular complex exhibited the highest activity with an IC50 value of 10.96 ± 1.12 µM. mdpi.com

Furthermore, metal complexes of ligands derived from polycyclic aromatic compounds have shown very significant anticancer activity against the MCF-7 human breast adenocarcinoma cell line, with some compounds exhibiting IC50 values of less than 10 μg/mL. nih.gov

Table 2: Cytotoxicity of a Platinum(II) Complex with a Diamine Ligand

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| [Pt(BPT)2(Phen)] | MCF-7 | 10.96 ± 1.12 |

Data from a study on Pt(II) complexes with 1-benzyl-3-phenylthiourea and diamine ligands. mdpi.com

Antimalarial Research

The global challenge of malaria has spurred research into novel antimalarial agents, with N,N'-disubstituted diamines showing significant promise. malariaworld.org A study involving the synthesis of fifty-four new N,N'-disubstituted diamine compounds revealed that several exhibited potent activity against Plasmodium falciparum, the parasite responsible for malaria. malariaworld.org Some of these compounds achieved a pIC50 greater than 6.0 and demonstrated an acceptable selectivity index. malariaworld.org

Further investigations into selected hits from this library showed comparable activity against resistant strains of P. falciparum. malariaworld.org While in vivo studies did not show substantial parasite clearance, the findings highlight the potential of this class of compounds and underscore the need for further optimization to enhance their bioavailability and efficacy. malariaworld.org In a separate study, N-dodecyl-ethylenediamine (NDEDA) displayed very good inhibition of parasite multiplication in a Plasmodium berghei murine model. researchgate.net

Inhibition of Specific Enzymes or Receptors

The interaction of this compound derivatives with specific enzymes and receptors is a key aspect of their potential therapeutic applications. The structural analogue, benzil (B1666583) (diphenylethane-1,2-dione), has been identified as a reversible inhibitor of carboxylesterases. researchgate.net

In the field of biocatalysis, lipase (B570770) enzymes have been utilized for the enantioselective alkoxycarbonylation of meso-1,2-disubstituted-1,2-diaminoethane. nih.gov This enzymatic desymmetrization process is crucial for the synthesis of key precursors for anticancer drugs like Nutlin-3a, which functions as an inhibitor of the p53-MDM2 protein-protein interaction. nih.gov The study found that lipase from Candida antarctica B (CAL-B) was particularly effective in this transformation. nih.gov

Interaction with Biological Pathways

The biological activities of this compound derivatives are intrinsically linked to their interactions with various biological pathways. As mentioned previously, derivatives of vicinal diamines are being developed as inhibitors of the p53-MDM2 interaction, a critical pathway in cancer therapy. nih.gov The overexpression of MDM2 leads to the inactivation of the tumor suppressor protein p53, and inhibiting this interaction can restore p53 function. nih.gov

The antimicrobial activity of these compounds also points to interactions with essential microbial pathways. For instance, the inhibition of bacterial growth by certain metal complexes is thought to occur through the disruption of protein production by causing ribosomes to condense. mdpi.com

Cholesterol Biosynthesis Inhibition

While direct evidence of cholesterol biosynthesis inhibition by this compound derivatives is not prominent in the reviewed scientific literature, research on other chemical entities provides context for potential mechanisms. The inhibition of cholesterol synthesis is a key therapeutic strategy, with many drugs targeting enzymes in the post-lanosterol biosynthetic pathway. nih.gov

One study investigated the effects of D003, a mixture of very long-chain saturated fatty acids, on cholesterol biosynthesis. sigmaaldrich.com D003 was found to inhibit cholesterol synthesis from acetate (B1210297) but not from mevalonate, suggesting an inhibitory action on an early step of the pathway, likely HMG-CoA reductase. sigmaaldrich.com The study indicated that D003 did not directly inhibit the enzyme's activity but rather appeared to suppress its up-regulation. sigmaaldrich.com Another compound, 25-azidonorcholesterol, was also shown to inhibit cholesterol biosynthesis at the hydroxymethylglutaryl-CoA-reductase step. nih.gov These findings highlight potential avenues for investigating the effects of this compound derivatives on this crucial metabolic pathway.

This compound as a Precursor for Biologically Active Molecules

The this compound structure serves as a versatile precursor and scaffold in the synthesis of a wide range of biologically active molecules. Its diamine functionality allows for the construction of more complex molecules and coordination complexes with potential therapeutic or diagnostic applications. researchgate.netsigmaaldrich.com

The 1,2-diamine framework is a valuable building block in the creation of compound libraries for drug discovery. researchgate.net This scaffold is found in various pharmaceutical agents, including the anti-proliferative agent nutlin-3 (B1677040) and the anti-emetic agent and NK1-antagonist Sch 425078. researchgate.net Furthermore, the core structure is integral to the design of potent HCV NS5A inhibitors, where the diamine serves as a central scaffold to which other functional groups are attached to optimize interaction with the viral protein target. mdpi.com

In the field of bioinorganic chemistry, N,N'-dibenzylethane-1,2-diamine is utilized as a ligand to synthesize transition metal complexes. nih.gov Researchers have synthesized and characterized complexes of this ligand with copper(II), nickel(II), zinc(II), and cobalt(II). nih.gov These metal complexes have been investigated for their potential to interact with biological macromolecules like DNA. nih.gov Studies on the interaction between these complexes and calf thymus DNA have suggested an intercalative binding mode, where the complex inserts itself between the base pairs of the DNA double helix. nih.gov This mode of interaction is significant as it can lead to interference with DNA replication and transcription processes, a mechanism exploited by some anticancer drugs. nih.gov

The ability to act as a ligand for various metals and to be incorporated into larger organic structures makes this compound and its isomers valuable starting materials in medicinal chemistry for the development of new therapeutic agents. sigmaaldrich.comnih.gov

Role as a Carrier Molecule in Advanced Drug Delivery Systems

While not a carrier molecule in the traditional sense of a large polymer or nanoparticle, this compound plays a crucial role as a ligand in forming complexes that can be transported and delivered to biological targets. Its function as a chelating agent allows it to bind to metal ions, creating stable coordination complexes whose biological activity and transport properties can be finely tuned. nih.gov

A key aspect of drug delivery is the ability of a therapeutic agent to travel through the bloodstream and reach its target site. A significant factor in this process is the interaction with serum albumins, the most abundant proteins in blood plasma, which act as carriers for many molecules. nih.gov Research on transition metal complexes of N,N'-dibenzylethane-1,2-diamine has explored their interaction with Human Serum Albumin (HSA). nih.gov

Fluorescence spectroscopy studies have been conducted to examine the binding of copper(II) and nickel(II) complexes of N,N'-dibenzylethane-1,2-diamine to HSA. nih.gov The findings indicate that these complexes can bind to HSA, with hydrophobic interactions being the predominant force driving this association. nih.gov The binding parameters, including enthalpy and entropy changes, have been calculated, suggesting a spontaneous binding process. nih.gov

The study of these interactions is fundamental to understanding the pharmacokinetics of these metal complexes. The ability to bind to HSA suggests that the this compound ligand, as part of a larger complex, can facilitate the transport of metal ions in the bloodstream, potentially influencing their distribution, metabolism, and efficacy. nih.gov This role as a carrier within a coordination complex is a vital consideration in the design of metal-based drugs and diagnostic agents. nih.govnih.gov

Computational and Theoretical Investigations of N1,n1 Dibenzylethane 1,2 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N1,N1-Dibenzylethane-1,2-diamine, such calculations would provide deep insights into its behavior at the atomic and electronic levels.

Electronic Structure Analysis

An analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule. This is crucial for understanding its reactivity, polarity, and intermolecular interactions. While specific DFT studies on this isomer are not readily found, general computed properties are available.

Computed Properties for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂ |

| Molecular Weight | 240.34 g/mol |

| Exact Mass | 240.162648646 Da |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

This data is sourced from PubChem CID 6394114. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) theory would be employed to describe the chemical bonding and electronic properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they indicate the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability.

Conformational Analysis and Energetics

The presence of five rotatable bonds in this compound suggests that it can exist in numerous conformations. nih.gov A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify the most stable conformers. This is typically achieved by rotating the dihedral angles of the flexible bonds and calculating the corresponding energy of each conformation. The results of such an analysis would provide the relative energies of different conformers and the energy barriers between them, which is essential for understanding the molecule's flexibility and its preferred shapes.

Specific computational studies detailing the conformational analysis and energetics of this compound are not found in the surveyed literature.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational methods can be used to predict how this compound will behave in organic reactions. By calculating properties such as atomic charges, electrostatic potentials, and frontier molecular orbitals, chemists can predict the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for designing new synthetic routes and for understanding reaction mechanisms. For instance, the primary amine group would be predicted to be a key site for reactions such as acylation and alkylation.

While general principles of reactivity can be inferred from its structure, specific computational predictions for the reactivity and selectivity of this compound in various organic reactions are not documented in dedicated studies.

Computational Studies on Metal-Diamine Complexes

Ethylenediamines are well-known for their ability to form stable complexes with metal ions, acting as bidentate ligands. Computational studies on metal complexes of this compound would be crucial for understanding their geometry, stability, and electronic properties. Such studies often employ DFT to optimize the structure of the complex and to calculate binding energies.

Illustrative Data Table for a Hypothetical Metal Complex Study

| Metal Ion | Coordination Geometry | Binding Energy (kcal/mol) |

|---|---|---|

| Cu(II) | Distorted Octahedral | Data not available |

| Ni(II) | Octahedral | Data not available |

| Zn(II) | Tetrahedral | Data not available |

| Co(II) | Octahedral | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available.

Modeling of Supramolecular Interactions

The benzyl (B1604629) groups and the amine functionalities of this compound suggest its potential to participate in various non-covalent interactions, such as hydrogen bonding (N-H···N or N-H···solvent) and π-π stacking (between the phenyl rings). Computational modeling can be used to explore these supramolecular interactions, which are critical in understanding crystal packing, self-assembly, and interactions with biological targets. Molecular dynamics simulations and DFT calculations with dispersion corrections are common tools for investigating these phenomena.

However, specific computational models detailing the supramolecular interactions of this compound have not been found in the reviewed scientific literature.

Advanced Research Perspectives and Future Directions

Development of N1,N1-Dibenzylethane-1,2-diamine-Based Materials

The development of advanced materials from this compound and its analogs is a burgeoning field of research. The presence of two nitrogen atoms makes these compounds excellent ligands for the formation of coordination complexes and polymers.

One promising area is the incorporation of this compound into metal-organic frameworks (MOFs) . MOFs are a class of porous materials with a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The diamine can act as a linker or a functionalizing agent for the MOF structure. For instance, diamine-functionalized Mg2(dobpdc) has demonstrated the ability to tune CO2 adsorption and desorption properties by altering the alkyl substituents on the diamine. researchgate.net The bulky benzyl (B1604629) groups of this compound could introduce unique steric and electronic effects within the MOF pores, potentially leading to enhanced selectivity for specific gas molecules. Research in this area is focused on synthesizing and characterizing new MOFs incorporating this diamine and evaluating their performance in applications such as carbon capture.

Another significant avenue is the synthesis of coordination polymers . These are extended structures formed by the coordination of metal ions with organic ligands. N,N'-dibenzylethane-1,2-diamine can act as a bidentate ligand, bridging metal centers to form one-, two-, or three-dimensional networks. nih.gov The resulting coordination polymers can exhibit interesting magnetic, optical, and electronic properties. For example, a 1D zinc(II) coordination polymer has been shown to have electroluminescent properties. researchgate.net The specific stereochemistry of this compound can also be used to control the chirality and topology of the resulting coordination polymers, which is crucial for applications in asymmetric catalysis and enantioselective separations.

Furthermore, this compound can serve as a monomer for the synthesis of novel polymers through reactions like the Kabachnik–Fields reaction, which can introduce functional α-aminophosphonate groups. mdpi.com These polymers may possess unique properties such as bioactivity, metal-chelating abilities, and flame retardancy. mdpi.com

Table 1: Potential Applications of this compound-Based Materials

| Material Type | Potential Application | Key Feature Conferred by the Diamine |

| Metal-Organic Frameworks (MOFs) | Gas separation (e.g., CO2 capture) researchgate.net | Tunable pore environment and selectivity |

| Coordination Polymers | Asymmetric catalysis, nonlinear optics nih.gov | Chiral scaffolding and structural diversity |

| Functional Polymers | Flame retardants, bioactive materials mdpi.com | Introduction of specific functional groups |

Integration with Bio-Based Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and this compound is no exception. Researchers are actively exploring more environmentally friendly and sustainable routes for its production.

A key focus is the development of catalyst- and solvent-free protocols . For instance, an efficient and eco-friendly method has been developed for the preparation of N,N'-dibenzyl diamines through the reduction of the corresponding di-Schiff bases using water as a solvent, eliminating the need for a catalyst and the azeotropic removal of water. nih.gov This approach offers mild reaction conditions, high yields, and a simple work-up procedure, aligning with the goals of green chemistry. nih.gov

Furthermore, there is a growing interest in utilizing renewable raw materials for the synthesis of diamines. researchgate.net While the direct bio-synthesis of this compound has not yet been reported, research into the microbial production of simpler diamines like putrescine and 1,5-diaminopentane is well-established. asm.org These bio-based diamines could potentially serve as precursors for the synthesis of more complex derivatives like this compound through subsequent chemical modifications. The enzymatic synthesis of diamines is another area of active investigation, although challenges such as the need for expensive cofactors and low yields currently limit its industrial competitiveness. researchgate.netasm.org

The integration of chemoenzymatic methods also holds significant promise. For example, lipases have been successfully used for the kinetic resolution of trans-cyclohexane-1,2-diamine derivatives, yielding optically active diamines with high enantiomeric excess. nih.gov This approach could be adapted for the production of enantiomerically pure this compound, which is crucial for its application in asymmetric catalysis and pharmaceuticals.

Rational Design of Next-Generation Diamine-Derived Catalysts

This compound and its analogs are valuable scaffolds for the design of chiral catalysts, particularly in the field of asymmetric synthesis. The development of next-generation catalysts is increasingly being driven by rational design principles, aided by computational modeling.

The chiral backbone of this compound makes it an excellent precursor for bifunctional organocatalysts . These catalysts possess both a basic amino group and an acidic hydrogen-bond donor moiety, allowing them to activate both the nucleophile and the electrophile in a reaction, leading to high enantioselectivity. For example, organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine have been synthesized and tested in Michael addition reactions. mdpi.com The rational design of such catalysts involves tuning the electronic and steric properties of the substituents on the diamine scaffold to optimize their catalytic activity and selectivity.

Derivatives of this compound are also used as ligands in transition metal catalysis . For instance, N-tosylated diphenylethylenediamine (TsDPEN) is a well-known ligand for ruthenium-based catalysts used in asymmetric transfer hydrogenation. wikipedia.org The rational design of these metal complexes involves modifying the ligand structure to influence the coordination environment of the metal center, thereby controlling the stereochemical outcome of the reaction.

Computational chemistry plays a pivotal role in the rational design of these catalysts. youtube.com Density functional theory (DFT) calculations can be used to model the transition states of catalyzed reactions, providing insights into the origin of enantioselectivity. mdpi.com This understanding allows for the in silico screening of potential catalyst structures before they are synthesized in the lab, significantly accelerating the catalyst development process. nih.govresearchgate.net

Table 2: Strategies for Rational Catalyst Design

| Design Strategy | Description | Example |

| Bifunctional Organocatalysis | Incorporation of both acidic and basic functionalities to activate both reactants. mdpi.com | Thiourea-functionalized diamines for Michael additions. |

| Ligand Modification in Metal Catalysis | Tuning the steric and electronic properties of the diamine ligand to control the metal's coordination sphere. wikipedia.org | N-tosylated diamines in Ru-catalyzed hydrogenation. |

| Computational Modeling | Using theoretical calculations to predict catalyst performance and guide experimental work. nih.govmdpi.com | DFT studies to elucidate reaction mechanisms and enantioselectivity. |

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motif of ethylenediamine (B42938) is present in numerous biologically active compounds, and derivatives of this compound are being explored for their therapeutic potential in various disease areas.

One area of interest is the development of H1 receptor antagonists . Ethylenediamine derivatives are a known class of antihistamines. pharmacy180.com By modifying the structure of this compound, it may be possible to develop novel compounds with improved potency and selectivity for the H1 receptor, potentially leading to new treatments for allergic conditions. nih.gov

Another promising therapeutic area is in the treatment of neurodegenerative diseases. N-phenylpiperazine analogs, which share structural similarities with this compound derivatives, have been shown to bind to dopamine (B1211576) D2 and D3 receptors. mdpi.comnih.gov These receptors are important targets for the treatment of conditions like Parkinson's disease and schizophrenia. The design and synthesis of novel this compound derivatives as ligands for these receptors could lead to the discovery of new drug candidates with improved efficacy and side-effect profiles. nih.govnih.gov

Furthermore, ethylenediamine and phenylenediamine derivatives have been investigated as factor Xa inhibitors , which are important anticoagulant agents. researchgate.net Structure-activity relationship (SAR) studies on these compounds could guide the design of novel this compound-based inhibitors with enhanced potency and oral bioavailability. Additionally, analogs of this diamine have been evaluated as potential anticonvulsant agents. researchgate.net

The interaction of metal complexes of N,N'-dibenzylethane-1,2-diamine with biological macromolecules is also a subject of study. For example, transition metal complexes of this ligand have been shown to interact with DNA and human serum albumin (HSA), suggesting their potential as therapeutic or diagnostic agents. nih.gov

Computational and Experimental Synergy in Diamine Research

The synergy between computational modeling and experimental studies is becoming increasingly crucial for advancing research on this compound and its derivatives. This integrated approach allows for a deeper understanding of the structure-property relationships of these molecules and accelerates the discovery of new applications.

Computational chemistry provides powerful tools for predicting the properties and reactivity of diamine derivatives. researchgate.netnih.gov For example, quantum chemical calculations can be used to determine the conformational preferences of the molecule, which is essential for understanding its interaction with biological targets or its role in catalysis. rsc.org Molecular docking simulations can predict the binding mode of a diamine derivative to a protein, guiding the design of more potent inhibitors. mdpi.com In materials science, computational models can be used to predict the crystal structure and properties of MOFs and coordination polymers incorporating the diamine. mdpi.com

Experimental studies are essential for validating the predictions of computational models and for providing the data needed to refine them. nih.govnih.gov High-throughput screening techniques can be used to rapidly evaluate the biological activity or catalytic performance of a library of diamine derivatives. Advanced analytical techniques, such as X-ray crystallography and NMR spectroscopy, provide detailed structural information that can be compared with computational results.

The iterative cycle of computational prediction followed by experimental validation is a powerful paradigm for modern chemical research. nih.govrsc.org This synergistic approach allows researchers to:

Rationalize experimental observations: Computational models can provide a theoretical framework for understanding why a particular diamine derivative exhibits a certain property or activity.

Guide experimental design: Computational predictions can help researchers to prioritize which molecules to synthesize and test, saving time and resources.

Accelerate the discovery process: By combining the strengths of both approaches, researchers can more efficiently identify promising candidates for new materials, catalysts, and drugs.

The continued development of both computational methods and experimental techniques will undoubtedly lead to exciting new discoveries in the field of diamine research in the years to come.

Q & A

Q. What are the optimal synthetic routes for N1,N1-Dibenzylethane-1,2-diamine?

The compound can be synthesized via catalytic hydrogenation of benzylated amine precursors. For example, benzyl alcohol and benzylated amines undergo reduction under hydrogen gas in the presence of a platinum catalyst at elevated temperatures. Reaction conditions (e.g., catalyst loading, solvent selection) significantly influence yield. Monitoring reaction progress via TLC or GC-MS is recommended to optimize intermediate formation .

Q. How should researchers characterize this compound using NMR spectroscopy?

Use and NMR in deuterated chloroform (CDCl) for solubility and peak resolution. Assign signals based on analogous diamines: benzyl protons appear as multiplets (δ 7.2–7.4 ppm), while ethylene-diamine backbone protons resonate as triplets (δ 2.6–3.1 ppm). Compare with data from structurally similar compounds (e.g., N1-(benzothiazol-2-yl)-N1,N2-diethylethane-1,2-diamine) to validate assignments .

Q. What purification methods are effective for moisture-sensitive diamine intermediates?

Vacuum distillation is preferred for air-sensitive derivatives to avoid decomposition. For solids, recrystallization in anhydrous solvents (e.g., dry ethanol) under inert atmospheres (N/Ar) is advised. Column chromatography is less effective due to amine reactivity with silica gel .

Q. How can researchers confirm the stereochemical purity of this compound derivatives?

Employ chiral HPLC with a polar stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and UV detection. Compare retention times with racemic mixtures or enantiopure standards. Circular dichroism (CD) spectroscopy can further validate stereochemistry .

Q. What safety protocols are critical during handling?

Use fume hoods, nitrile gloves, and eye protection. Store under inert gas (argon) in amber glass vials to prevent oxidation. Refer to safety data sheets (SDS) for hazard codes (e.g., H315, H319) and emergency response guidelines (e.g., P305+P351+P338 for eye exposure) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides unambiguous bond lengths, angles, and torsion angles. For example, triclinic unit cell parameters (e.g., ) and space group symmetry (e.g., P-1) confirm molecular packing and stereochemistry .

Q. What computational methods predict the reactivity of this compound in ligand design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions and frontier molecular orbitals. Analyze binding affinities to metal centers (e.g., Pd, Cu) via molecular docking or charge-transfer simulations. Compare with experimental coordination chemistry data (e.g., Schiff base complexes) .

Q. How to address contradictions in spectroscopic vs. crystallographic data?

Cross-validate using complementary techniques. For instance, if NMR suggests a planar conformation but XRD reveals a twisted backbone, reassess solvent effects or dynamic processes (e.g., hindered rotation). Variable-temperature NMR can detect conformational flexibility .

Q. What strategies improve yields in multi-step syntheses of diamine derivatives?

Optimize stoichiometry and protecting groups. For example, use ortho-bromobenzyl bromide to selectively alkylate diamines, followed by lithiation (n-BuLi/THF) to generate reactive intermediates. Monitor intermediates via NMR to minimize side reactions .

Q. How can researchers leverage high-throughput phasing for structural studies?

Implement SHELXC/D/E pipelines for rapid experimental phasing of macromolecular complexes. Use twinned data or high-resolution datasets (≤1.2 Å) to enhance electron density maps. Validate models with R values and omit maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.